N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine
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Overview
Description
N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at position 3 and a propan-1-amine group at position 4. It is a white crystalline solid that is soluble in organic solvents and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with propan-1-amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production may also involve purification steps, such as crystallization or distillation, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine can be compared with other similar compounds, such as:
- N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
- 3-Amino-1-methyl-1H-pyrazole
These compounds share structural similarities with this compound but may differ in their specific functional groups or substituents. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-3-4-9-5-8-6-10-11-7(8)2/h6,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
SWZOBHKUVHCFLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(NN=C1)C |
Origin of Product |
United States |
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